molecular formula C14H20N2O B5374869 N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B5374869
M. Wt: 232.32 g/mol
InChI Key: PLGKQPHLXCSJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of indole derivatives with diethylamine and methylating agents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydro component and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-diethyl-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-4-15(5-2)14(17)16-11(3)10-12-8-6-7-9-13(12)16/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGKQPHLXCSJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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